N-(3-acetylphenyl)-2-(1-benzyl-1H-pyrrol-2-yl)-2-oxoacetamide
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Overview
Description
N-(3-acetylphenyl)-2-(1-benzyl-1H-pyrrol-2-yl)-2-oxoacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylphenyl group, a benzyl-substituted pyrrole ring, and an oxoacetamide moiety
Scientific Research Applications
N-(3-acetylphenyl)-2-(1-benzyl-1H-pyrrol-2-yl)-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(1-benzyl-1H-pyrrol-2-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzyl Substitution: The pyrrole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Acetylation of Phenyl Group: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst like sulfuric acid.
Formation of Oxoacetamide: The final step involves the reaction of the acetylated phenyl compound with the benzyl-substituted pyrrole in the presence of an activating agent like dicyclohexylcarbodiimide (DCC) to form the oxoacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the acetyl group.
Reduction: Reduction reactions can target the oxoacetamide moiety, converting it to an amine.
Substitution: The benzyl group on the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-2-(1-benzyl-1H-pyrrol-2-yl)-2-oxoacetamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-2-(1-phenyl-1H-pyrrol-2-yl)-2-oxoacetamide
- N-(3-acetylphenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
- N-(3-acetylphenyl)-2-(1-ethyl-1H-pyrrol-2-yl)-2-oxoacetamide
Uniqueness
N-(3-acetylphenyl)-2-(1-benzyl-1H-pyrrol-2-yl)-2-oxoacetamide is unique due to the presence of the benzyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-[6-(3-fluorophenyl)sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3S/c1-32-21-7-6-17(12-22(21)33-2)15-27-25(31)18-8-10-30(11-9-18)23-14-24(29-16-28-23)34-20-5-3-4-19(26)13-20/h3-7,12-14,16,18H,8-11,15H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITSIOFWOSPBIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)SC4=CC=CC(=C4)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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